7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester
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Overview
Description
7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester is a complex organic compound with a unique structure that includes a fused ring system
Preparation Methods
The synthesis of 7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where dimethylamino-substituted 7H-benzo(de)pyrazolo(5,1-a)isoquinoline-7-ones are heated with POCl3 and DMF. This reaction leads to electrophilic substitution at the position ortho to the dimethylamino group, followed by cyclization of the iminium adduct to a quinazolinium salt . Another method involves the copper-catalyzed synthesis from 2-gem-dipyrazolylvinylbromobenzenes under mild conditions .
Chemical Reactions Analysis
7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common, especially under Vilsmeier-Haack conditions.
Cyclization: Cyclization reactions can occur, leading to the formation of quinazolinium salts.
Common reagents used in these reactions include POCl3, DMF, and copper catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects through electrophilic substitution and cyclization reactions, leading to the formation of quinazolinium salts . These reactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester can be compared with other similar compounds, such as:
Dimethylamino-substituted 7H-benzo(de)pyrazolo(5,1-a)isoquinoline-7-ones: These compounds undergo similar Vilsmeier-Haack reactions.
Pyrazolo(5,1-a)isoquinoline derivatives: These compounds share a similar core structure and undergo similar chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
40142-54-9 |
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Molecular Formula |
C18H12N2O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
dimethyl 15-oxo-13,14-diazatetracyclo[7.6.1.05,16.010,14]hexadeca-1,3,5(16),6,8,10,12-heptaene-11,12-dicarboxylate |
InChI |
InChI=1S/C18H12N2O5/c1-24-17(22)13-14(18(23)25-2)19-20-15(13)10-7-3-5-9-6-4-8-11(12(9)10)16(20)21/h3-8H,1-2H3 |
InChI Key |
JUHFGCDCAWTVBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C3=CC=CC4=C3C(=CC=C4)C(=O)N2N=C1C(=O)OC |
Origin of Product |
United States |
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